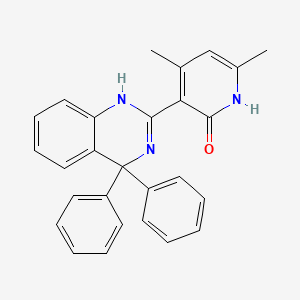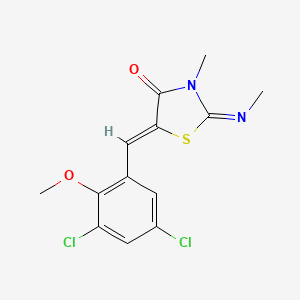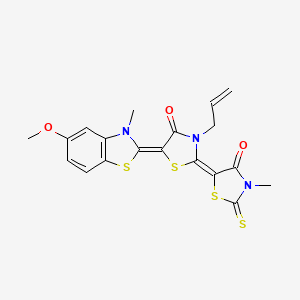![molecular formula C26H25NO4 B15007993 ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B15007993.png)
ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a biphenyl group, an indole moiety, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the biphenyl ether linkage, the construction of the indole ring, and the esterification process. One common method involves the Suzuki–Miyaura coupling reaction to form the biphenyl ether linkage . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions followed by subsequent steps to introduce the indole and ester functionalities. The use of palladium catalysts and boron reagents is common in these processes .
化学反応の分析
Types of Reactions
ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The biphenyl and indole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several applications in scientific research:
作用機序
The mechanism of action of ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The biphenyl and indole moieties can interact with various enzymes and receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
1,1’-Biphenyl, 2-ethyl-: A simpler biphenyl derivative with similar structural features.
N-{2-[(4’-CYANO-1,1’-BIPHENYL-4-YL)OXY]ETHYL}-N’-HYDROXY-N-METHYLUREA: Another biphenyl derivative with different functional groups and biological activities.
Uniqueness
ETHYL 1-(2-{[1,1’-BIPHENYL]-4-YLOXY}ETHYL)-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of biphenyl, indole, and ester functionalities, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development.
特性
分子式 |
C26H25NO4 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
ethyl 5-hydroxy-2-methyl-1-[2-(4-phenylphenoxy)ethyl]indole-3-carboxylate |
InChI |
InChI=1S/C26H25NO4/c1-3-30-26(29)25-18(2)27(24-14-11-21(28)17-23(24)25)15-16-31-22-12-9-20(10-13-22)19-7-5-4-6-8-19/h4-14,17,28H,3,15-16H2,1-2H3 |
InChIキー |
CDJUGDDWFFWNEO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCOC3=CC=C(C=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-ethyl-5-methyl-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B15007919.png)

![Methyl 7-bromo-4-phenyl-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B15007941.png)
![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]urea](/img/structure/B15007962.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B15007965.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B15007973.png)




![(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol](/img/structure/B15008009.png)
